Fmoc-3,5-difluoro-D-phenylalanine

Description

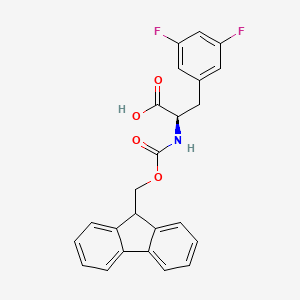

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEQBZISDRNPFC-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427324 |

Source

|

| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-25-6 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Potential: A Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-difluoro-D-phenylalanine is a non-canonical amino acid derivative that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and drug discovery. The strategic incorporation of two fluorine atoms onto the phenyl ring of D-phenylalanine imparts unique and advantageous properties, making it a valuable building block for novel therapeutics and research tools. This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

The defining characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2] |

| Molecular Weight | 423.4 g/mol | [1][2] |

| CAS Number | 205526-25-6 | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 150 - 155 °C | [1] |

| Optical Rotation | [a]²⁰D = 43 ± 2 ° (c=1 in DMF) | [1] |

| Solubility | Slightly soluble in water[3]; Highly soluble in DMSO[4]; Soluble in DMF for synthesis. | |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Applications in Research and Drug Development

The unique structural features of this compound make it a powerful tool for advancing therapeutic and research objectives.

-

Peptide Synthesis: As a derivative of a D-amino acid, its incorporation into peptides can significantly enhance resistance to proteolytic degradation, thereby improving the in-vivo half-life of peptide-based drugs.[5] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to its utility in modern solid-phase peptide synthesis (SPPS), allowing for efficient and controlled chain elongation under mild basic conditions.[1]

-

Drug Discovery and GPCR Modulation: The difluorinated phenyl group can alter the electronic properties and hydrophobicity of the amino acid side chain.[6] This modification can fine-tune the binding affinity and selectivity of peptides for their biological targets, such as G-protein coupled receptors (GPCRs).[5] For instance, its use in somatostatin analogs has been shown to modulate binding to somatostatin receptors (SSTRs), which is critical in the development of treatments for neuroendocrine tumors.[5]

-

Biophysical Probes: The presence of fluorine atoms provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This enables detailed investigations into protein structure, dynamics, and ligand-protein interactions without perturbing the overall structure significantly.[5]

Experimental Protocols

A fundamental application of this compound is its incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound on a resin support.

Materials:

-

Fmoc-Rink Amide MBHA resin or other suitable solid support

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The resin is placed in a synthesis vessel and swollen in DMF for at least 30 minutes with gentle agitation.[5]

-

Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin and agitated for 5-15 minutes to remove the Fmoc group from the terminal amine.[5] The resin is then thoroughly washed with DMF and DCM.[5]

-

Amino Acid Coupling: In a separate vial, 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of OxymaPure are dissolved in DMF.[5] 4 equivalents of DIC are added to pre-activate the amino acid for approximately 5 minutes.[5]

-

Peptide Bond Formation: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation.[5] A Kaiser test can be performed to confirm complete coupling.[5]

-

Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF and DCM to remove excess reagents.[5]

-

Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, a terminal Fmoc deprotection step (Step 2) is performed.

-

Cleavage and Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5][6]

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to cold diethyl ether.[5][6]

-

Purification and Analysis: The crude peptide is pelleted by centrifugation, dried, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The identity and purity are confirmed by mass spectrometry and analytical HPLC.[5]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key processes and relationships relevant to the application of this compound.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Physicochemical Characteristics of Fmoc-3,5-difluoro-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-difluoro-D-phenylalanine is a fluorinated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of fluorine atoms into the phenyl ring of D-phenylalanine imparts unique conformational and physicochemical properties to the resulting peptides, often enhancing their metabolic stability, binding affinity, and overall therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for its application in peptide synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][3] |

| Molecular Weight | 423.4 g/mol | [1][3] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 150 - 155 °C | [1] |

| Optical Rotation | [α]²⁰D = 43 ± 2° (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| CAS Number | 205526-25-6 | [1] |

Solubility Profile

The hydrophobic nature of the 3,5-difluorophenylalanine residue significantly influences the solubility of peptides incorporating this amino acid, often leading to poor aqueous solubility.[4] While specific solubility data for this compound is not extensively published, a general understanding can be derived from its structural analogues and peptides containing this residue.

| Solvent | Qualitative Solubility | Application Notes |

| Water | Insoluble | Forms a suspension.[4] |

| PBS (pH 7.4) | Insoluble | Visible particulates are often observed.[4] |

| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in peptide synthesis.[2] |

| Dichloromethane (DCM) | Soluble | Used in washing steps during peptide synthesis.[2] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for creating stock solutions.[4] A small amount of 100% DMSO can be used to dissolve the compound, which can then be slowly diluted into an aqueous buffer.[4] |

| Acetonitrile/Water Mixtures | Soluble | May be suitable for analytical techniques like RP-HPLC.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in peptide synthesis.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual procedure for incorporating this compound into a peptide chain using a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes with gentle agitation.[2]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of OxymaPure in DMF.[2]

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[2]

-

Perform a Kaiser test to ensure complete coupling. Repeat the coupling step if necessary.[2]

-

Wash the resin with DMF and DCM.[2]

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[2]

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).[2]

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.[2]

-

Centrifuge to pellet the peptide and wash with cold ether.[2]

-

Dry the peptide pellet under vacuum.[2]

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[2]

-

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing Fmoc-protected amino acids.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Flow for Troubleshooting Peptide Solubility

This diagram outlines a systematic approach to addressing solubility issues commonly encountered with peptides containing hydrophobic residues like 3,5-difluoro-D-phenylalanine.

Caption: Decision tree for troubleshooting peptide solubility issues.

Conclusion

This compound is a valuable tool for peptide chemists and drug development professionals. Its unique physicochemical properties, stemming from the difluorinated phenyl ring, can significantly enhance the therapeutic potential of synthetic peptides. A thorough understanding of its characteristics and proper handling, as outlined in this guide, is crucial for its successful application in the synthesis of novel and effective peptide-based therapeutics.

References

An In-depth Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. The strategic incorporation of two fluorine atoms onto the phenyl ring of D-phenylalanine offers significant advantages, including enhanced metabolic stability and the ability to fine-tune the conformational properties of peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Data Summary

The key physicochemical properties of this compound are summarized below, providing essential data for its application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 205526-25-6 | [1] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1] |

| Molecular Weight | 423.4 g/mol | [1][2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 150 - 155 °C | [1] |

| Optical Rotation | [α]²⁰D = +43 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Chemical Structure

The structure of this compound incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of the D-enantiomer of 3,5-difluorophenylalanine.

Caption: Chemical structure of this compound.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] The Fmoc group provides a stable protecting group that can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[4][5]

A generalized protocol for the incorporation of this compound into a peptide sequence is as follows:

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The resin is swollen in DMF for at least 30 minutes with gentle agitation to ensure optimal reaction conditions.[3]

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short treatment (5 minutes) followed by a longer treatment (15 minutes).[3]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.[3]

-

Amino Acid Coupling:

-

In a separate vessel, the this compound (4 equivalents) and a coupling activator like OxymaPure (4 equivalents) are dissolved in DMF.[3]

-

DIC (4 equivalents) is added to pre-activate the amino acid for approximately 5 minutes.[3]

-

The activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.[3]

-

A Kaiser test can be performed to confirm the completion of the coupling reaction.[3]

-

-

Chain Elongation: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[3]

-

Final Fmoc Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.[3]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail for 2-3 hours.[3]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Applications in Drug Development and Research

The incorporation of 3,5-difluoro-D-phenylalanine into peptide sequences is a strategic approach to enhance their therapeutic potential.

-

Enhanced Metabolic Stability: The presence of the D-enantiomer and the carbon-fluorine bonds can significantly increase the resistance of peptides to proteolytic degradation, leading to a longer in-vivo half-life.[3][4]

-

Modulation of Bioactivity: The unique electronic properties of the difluorophenyl group can alter the conformation and binding affinity of peptides to their biological targets, such as G-protein coupled receptors (GPCRs).[3] This allows for the fine-tuning of receptor selectivity and potency.

-

Biophysical Probes: The fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to study protein structure, dynamics, and ligand-receptor interactions in detail.[3]

Signaling Pathway Modulation

While this compound itself is a synthetic building block, peptides containing this and other D-amino acids can be designed to modulate various cellular signaling pathways. For example, D-phenylalanine-containing peptides have been investigated for their ability to target pathways implicated in cancer, such as the MAPK signaling cascade.[4]

Caption: Representative MAPK signaling pathway targeted by peptide antagonists.

References

An In-depth Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine for Protein Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of enhanced protein and peptide therapeutics necessitates innovative strategies to overcome inherent limitations such as poor metabolic stability and suboptimal activity. The incorporation of non-canonical amino acids is a powerful approach in protein engineering to augment the physical, chemical, and biological properties of proteins. Among these, fluorinated amino acids and D-enantiomers have garnered significant attention. This technical guide focuses on Fmoc-3,5-difluoro-D-phenylalanine, a non-canonical amino acid that combines the benefits of both fluorination and D-configuration to enhance protein and peptide stability.

The introduction of fluorine atoms into the phenyl ring of phenylalanine can modulate local electrostatic and hydrophobic interactions, often leading to increased thermal and metabolic stability.[1] The strong carbon-fluorine bond can enhance thermal stability, and the substitution of hydrogen with fluorine can influence protein folding and structure.[2][3] Concurrently, the incorporation of D-amino acids is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[4] This modification can significantly increase a peptide's half-life in biological fluids.[5]

This guide provides a comprehensive overview of the synthesis of this compound, its incorporation into peptides and proteins, and detailed experimental protocols for the biophysical characterization of the resulting molecules to assess their stability.

Data Presentation: Assessing the Impact on Protein Stability

While the incorporation of 3,5-difluoro-D-phenylalanine is predicted to enhance protein stability, specific quantitative data from direct comparative studies are not widely available in the public domain. The following tables are provided as templates for researchers to systematically present their experimental data from protein stability assays.

Table 1: Thermal Stability Analysis of Wild-Type vs. Modified Protein

| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |

| Wild-Type Protein | Enter value | - |

| Protein with 3,5-difluoro-D-phenylalanine | Enter value | Calculate value |

This table should be populated with experimental data obtained from methods such as Thermal Shift Assay (TSA) or Differential Scanning Calorimetry (DSC).

Table 2: Thermodynamic Parameters of Unfolding

| Protein Variant | Tm (°C) | ΔHm (kcal/mol) | ΔGunfold (kcal/mol) at 25°C |

| Wild-Type Protein | Enter value | Enter value | Enter value |

| Protein with 3,5-difluoro-D-phenylalanine | Enter value | Enter value | Enter value |

This table presents thermodynamic parameters obtained from thermal denaturation curves, for example, through Circular Dichroism (CD) spectroscopy. ΔHm is the enthalpy change at the melting temperature, and ΔGunfold is the Gibbs free energy of unfolding.

Table 3: Illustrative Example of Stability Enhancement by a D-Amino Acid Substitution (Trp-Cage Miniprotein)

| Variant | ΔGunfold (kcal/mol) |

| Wild-Type (G10) | 1.0 |

| G10 to D-Ala | 1.6 |

| G10 to D-Gln | 2.0 |

This table is for illustrative purposes only, showing the stabilizing effect of substituting a Glycine with a D-amino acid in the Trp-Cage miniprotein, as determined by thermal denaturation.[6] Similar quantitative studies are required for 3,5-difluoro-D-phenylalanine.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic 3,5-difluoro-DL-phenylalanine, followed by chiral resolution and Fmoc protection of the D-enantiomer.

Step 1: Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Synthesis [7]

-

Azalactone Formation:

-

Combine 3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and sodium acetate (1 equivalent) in acetic anhydride (3 equivalents).

-

Heat the mixture to 100-110 °C with constant stirring for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and slowly add ethanol to precipitate the azalactone intermediate.

-

Filter the solid product, wash with cold ethanol, and then with water.

-

-

Hydrolysis to Racemic Amino Acid:

-

Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

-

Collect the 3,5-Difluoro-DL-phenylalanine by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

-

Step 2: Chiral Resolution of 3,5-Difluoro-DL-phenylalanine

The separation of the D- and L-enantiomers can be achieved through several methods, including enzymatic resolution or chiral chromatography.[7]

-

Enzymatic Resolution: This method utilizes stereospecific enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective technique using a chiral stationary phase to separate the enantiomers.[8]

Step 3: Fmoc Protection of 3,5-difluoro-D-phenylalanine

-

Dissolve the purified 3,5-difluoro-D-phenylalanine in a suitable solvent mixture (e.g., 10% sodium carbonate solution and dioxane).

-

Cool the solution in an ice bath.

-

Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) portion-wise while maintaining the pH at 8-9 with a base (e.g., sodium carbonate solution).

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.

-

Filter the product, wash with cold water, and purify by recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc-based SPPS for incorporating the modified amino acid into a peptide sequence.[9]

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or HBTU/HATU and a base like DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (4 equivalents) and OxymaPure (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Filter and collect the TFA solution.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

Purify the peptide using reverse-phase HPLC.

-

Protocol 3: In Vivo Incorporation of 3,5-difluoro-D-phenylalanine

Incorporating D-amino acids in vivo is challenging. This protocol is adapted from methods for incorporating fluorinated L-amino acids into proteins expressed in E. coli using a phenylalanine auxotrophic strain. Successful incorporation of the D-enantiomer would likely require engineering of the translational machinery.

Materials:

-

Phenylalanine auxotrophic E. coli strain

-

Expression vector for the protein of interest

-

Minimal medium (M9)

-

3,5-difluoro-D-phenylalanine

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Starter Culture: Grow a single colony of the transformed E. coli strain overnight in LB medium with appropriate antibiotics.

-

Expression Culture: Inoculate a larger volume of M9 minimal medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction:

-

Centrifuge the cells and resuspend them in fresh M9 medium lacking phenylalanine but supplemented with 3,5-difluoro-D-phenylalanine (e.g., 1 mM).

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

-

Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvest and Purification: Harvest the cells by centrifugation, lyse the cells, and purify the protein of interest using standard chromatography techniques. Confirm incorporation by mass spectrometry.

Protocol 4: Biophysical Characterization of Protein Stability

A. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability.

Materials:

-

Purified wild-type and modified proteins

-

SYPRO Orange fluorescent dye

-

Real-time PCR instrument

Procedure:

-

Prepare Protein Solutions: Dilute the purified proteins to a final concentration of 2-5 µM in a suitable buffer.

-

Prepare Assay Plate: In a PCR plate, mix the protein solution with SYPRO Orange dye. Include a no-protein control.

-

Run Assay: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

Data Analysis: Plot fluorescence versus temperature. The Tm is the inflection point of the resulting sigmoidal curve, which corresponds to the peak of the first derivative plot (-dF/dT). Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the modified protein.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the secondary structure of the protein and to monitor its thermal denaturation.[10][11]

Materials:

-

Purified wild-type and modified proteins

-

CD spectropolarimeter with a temperature controller

Procedure:

-

Secondary Structure Analysis:

-

Prepare protein samples at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate buffer).

-

Acquire far-UV CD spectra (e.g., from 190 to 260 nm) at a constant temperature (e.g., 25°C).

-

Analyze the spectra to estimate the content of α-helix, β-sheet, and random coil structures. Compare the spectra of the wild-type and modified proteins to check for significant structural perturbations.

-

-

Thermal Denaturation:

-

Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

-

Plot the CD signal against temperature to generate a thermal denaturation curve.

-

Fit the curve to a two-state unfolding model to determine the Tm and the enthalpy of unfolding (ΔHm). The Gibbs free energy of unfolding (ΔGunfold) can then be calculated.

-

Conclusion

This compound is a promising building block for enhancing the stability of peptides and proteins. The difluorination of the phenyl ring is expected to contribute to increased thermal and chemical stability, while the D-configuration provides resistance to proteolytic degradation. Although specific quantitative data on its impact on protein stability is currently limited, the experimental protocols provided in this guide offer a clear framework for researchers to synthesize this non-canonical amino acid, incorporate it into their molecules of interest, and perform the necessary biophysical characterization. Such studies are crucial for advancing the development of more robust and effective protein-based therapeutics and research tools.

References

- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. is.muni.cz [is.muni.cz]

- 11. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Structural Landscape: A Technical Guide to the Conformational Effects of 3,5-Difluorophenylalanine Incorporation

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, offering a means to modulate structure, stability, and biological function. Among these, 3,5-difluorophenylalanine (Dfp) has emerged as a valuable probe and building block. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique electronic and steric properties, influencing local and global conformational preferences. This in-depth technical guide explores the conformational effects of Dfp incorporation, providing a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Conformational and Biophysical Consequences of 3,5-Difluorophenylalanine Incorporation

The substitution of phenylalanine with Dfp can lead to significant alterations in the biophysical properties of peptides and proteins. These changes are primarily driven by the high electronegativity and steric bulk of the fluorine atoms, which can influence intramolecular and intermolecular interactions.

Impact on Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. While specific quantitative data for the effect of 3,5-difluorophenylalanine on helicity is not abundant in publicly available literature, the introduction of fluorinated amino acids can induce notable changes in conformational ensembles.

Table 1: Representative Secondary Structure Content from Circular Dichroism

| Peptide | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Alanine-rich peptide | Buffer | 25 | <5 | 70 |

| Alanine-rich peptide + 50% TFE | Buffer | 70 | <5 | 25 |

| Penetratin (native) | Buffer | <5 | 15 | 80 |

| Penetratin-fluorophore conjugate | Buffer | ~10 | ~20 | 70 |

| Note: TFE (trifluoroethanol) is a solvent commonly used to induce helical structures. The data for the penetratin-fluorophore conjugate suggests that modifications can influence secondary structure. While direct comparative CD data for a Dfp-containing peptide and its native counterpart is sparse, the technique is highly sensitive to such changes.[1] |

Influence on Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA) are powerful techniques for determining the thermal stability of proteins. The incorporation of Dfp can either stabilize or destabilize a protein, depending on the local environment and the nature of the interactions it disrupts or forms. An increase in the melting temperature (Tm) is indicative of enhanced thermal stability.

Table 2: Thermal Stability of Wild-Type vs. 3,5-Difluorophenylalanine-Containing Protein Variants (Template)

| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |

| Wild-Type | e.g., 55.2 | - |

| Mutant 1 (Site X with Dfp) | e.g., 58.7 | +3.5 |

| Mutant 2 (Site Y with Dfp) | e.g., 53.1 | -2.1 |

| This table serves as a template for presenting experimental data. The specific stabilizing or destabilizing effect of 3,5-Difluorophenylalanine is protein- and site-dependent.[2] |

Modulation of Binding Affinity

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). The introduction of Dfp can alter the binding affinity of a peptide or protein for its target by modifying key interactions at the binding interface.

Table 3: Thermodynamic Parameters of Peptide-Protein Interaction (Template)

| Peptide | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Native Peptide | e.g., 5.2 ± 0.4 | e.g., -8.5 ± 0.2 | e.g., -1.7 |

| Dfp-containing Peptide | e.g., 2.8 ± 0.3 | e.g., -9.1 ± 0.3 | e.g., -1.5 |

| This table is a template to illustrate how ITC data can be presented to compare the binding affinities of a native and a Dfp-modified peptide. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for investigating the effects of Dfp incorporation. The following sections provide methodologies for key techniques.

Solid-Phase Peptide Synthesis (SPPS) of a Dfp-Containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy.[3][4][5][6][7]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-L-3,5-difluorophenylalanine)

-

Coupling reagents: HCTU (or HATU/HOAt)

-

Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Ethanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-amino acid and the coupling reagent (e.g., HCTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-L-3,5-difluorophenylalanine at the desired position.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Circular Dichroism (CD) Spectroscopy

This protocol describes how to obtain and analyze CD spectra to estimate the secondary structure content of a peptide.[1][8][9]

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations.

-

CD spectrometer with a Peltier temperature controller

-

Quartz cuvette (e.g., 1 mm pathlength)

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.

-

Ensure the sample is free of aggregates by centrifugation or filtration.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).

-

Record the CD spectrum of the peptide sample under the same conditions.

-

Maintain a constant temperature (e.g., 20°C).

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

-

Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

-

Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for determining the thermal stability of a protein.[10][11][12]

Materials:

-

Purified protein (wild-type and Dfp-containing mutant)

-

Dialysis buffer

-

DSC instrument

Procedure:

-

Sample Preparation:

-

Dialyze both the wild-type and mutant proteins extensively against the same buffer to ensure identical buffer conditions.

-

Determine the protein concentration accurately.

-

Prepare a matching buffer blank for the reference cell.

-

-

Data Acquisition:

-

Load the protein sample into the sample cell and the matched buffer into the reference cell.

-

Set the temperature range for the scan (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour).

-

Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

-

Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal) of unfolding.

-

Compare the Tm values of the wild-type and Dfp-containing proteins to assess the effect of the substitution on thermal stability.

-

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of binding affinity between a peptide and its protein target.[13][14][15][16][17][18][19]

Materials:

-

Purified peptide (ligand)

-

Purified protein (macromolecule)

-

ITC buffer (the same buffer used for the final purification step of both molecules)

-

ITC instrument

Procedure:

-

Sample Preparation:

-

Ensure both the peptide and protein are in the identical buffer through dialysis or size-exclusion chromatography.

-

Accurately determine the concentrations of both the peptide and protein solutions.

-

Degas the solutions before loading into the ITC.

-

-

Experiment Setup:

-

Load the protein solution into the sample cell and the peptide solution into the injection syringe.

-

Set the experimental temperature, stirring speed, and injection parameters (volume and number of injections).

-

-

Data Acquisition:

-

Perform a series of injections of the peptide into the protein solution. The instrument measures the heat released or absorbed upon binding.

-

Perform a control titration by injecting the peptide into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

2D NMR Spectroscopy for Conformational Analysis

This protocol provides a general workflow for the conformational analysis of a Dfp-containing peptide in solution.[18][19][20][21]

Materials:

-

Purified Dfp-containing peptide

-

Deuterated solvent (e.g., H2O/D2O 9:1, or deuterated organic solvent)

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.

-

Adjust the pH if necessary.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to correlate protons with their attached nitrogens or carbons.

-

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of the individual amino acids.

-

Use the NOESY spectrum to connect the spin systems in a sequential manner (sequential assignment) by identifying NOEs between adjacent residues.

-

-

Structural Restraint Generation:

-

From the NOESY spectrum, classify the NOE cross-peaks as strong, medium, or weak, and convert these into upper distance restraints (e.g., < 2.8 Å, < 3.5 Å, < 5.0 Å).

-

Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the backbone φ angle.

-

-

Structure Calculation and Refinement:

-

Use a molecular modeling program to generate an ensemble of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

-

Refine the calculated structures using molecular dynamics simulations in a simulated water environment.

-

-

Structure Validation:

-

Assess the quality of the final ensemble of structures by checking for consistency with the experimental data and by analyzing stereochemical parameters (e.g., Ramachandran plots).

-

Visualization of Relevant Pathways and Workflows

Graphviz diagrams can be used to visualize complex relationships, such as signaling pathways and experimental workflows.

Amino Acid Sensing and the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid availability. While the direct effect of 3,5-difluorophenylalanine on this pathway is not fully elucidated, it may act as an analog that can influence the amino acid sensing machinery.

Caption: Amino acid sensing pathway leading to mTORC1 activation.

Experimental Workflow for Conformational Analysis

The following diagram illustrates the overall workflow for the synthesis and conformational analysis of a peptide containing 3,5-difluorophenylalanine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tainstruments.com [tainstruments.com]

- 16. Low-affinity binding determined by titration calorimetry using a high-affinity coupling ligand: a thermodynamic study of ligand binding to protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine for Advanced Research

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement, purity, and application of Fmoc-3,5-difluoro-D-phenylalanine. This unique amino acid derivative is a critical building block in peptide synthesis, offering enhanced biochemical properties for the development of novel therapeutics.

Supplier and Purity Overview

This compound is available from specialized chemical suppliers. The purity of the compound is a critical factor for its successful application in sensitive experimental settings. The following table summarizes the available information from prominent suppliers.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Appearance | Storage Conditions |

| Chem-Impex | ≥ 99% (HPLC)[1] | 205526-25-6[1] | C₂₄H₁₉F₂NO₄[1] | 423.4 g/mol [1] | Off-white crystalline powder[1] | 0 - 8 °C[1] |

| Creative Peptides | Not Specified | 205526-24-5 | C₂₄H₁₉F₂NO₄[2] | 423.4 g/mol [2] | Not Specified | Not Specified |

Core Applications in Research and Development

This compound is a valuable tool in medicinal chemistry and drug discovery. Its difluorinated phenyl group provides unique properties that can enhance the stability and bioactivity of peptides.[1] Key applications include:

-

Peptide Synthesis : It serves as a fundamental building block in solid-phase peptide synthesis to create complex peptides with high specificity.[1]

-

Drug Development : The incorporation of this fluorinated amino acid can improve the pharmacological properties of peptide-based drugs, making them more effective in targeting specific biological pathways.[1] The introduction of fluorine can lead to increased metabolic stability and reduced toxicity.[3]

-

Bioconjugation : It is utilized to attach biomolecules to various surfaces or other molecules, which is crucial in the development of biosensors and drug delivery systems.[1]

-

GPCR Modulation : Peptides containing this fluorinated amino acid have shown potential in fine-tuning the selectivity and affinity for G-protein coupled receptors (GPCRs).[4]

Below is a diagram illustrating the logical relationship of its applications.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a peptide chain.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical cycle of SPPS involves the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

Detailed Steps for a Single Coupling Cycle:

-

Resin Swelling : The solid support resin (e.g., Rink Amide MBHA) is swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[4]

-

Fmoc Deprotection :

-

The swollen resin is treated with a solution of 20% piperidine in DMF for 5 minutes.[4]

-

The solution is drained, and a fresh 20% piperidine in DMF solution is added and agitated for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[4]

-

The resin is then thoroughly washed multiple times with DMF and Dichloromethane (DCM) to remove residual piperidine.[4]

-

-

Amino Acid Coupling :

-

In a separate vessel, 4 equivalents of this compound and 4 equivalents of a coupling agent like OxymaPure are dissolved in DMF.[4]

-

4 equivalents of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), are added to the amino acid solution to pre-activate it for 5 minutes.[4]

-

The activated amino acid solution is then added to the deprotected resin and agitated for 1-2 hours at room temperature.[4]

-

A Kaiser test can be performed to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.[4]

-

-

Washing : After successful coupling, the resin is washed thoroughly with DMF to remove any unreacted reagents.

This cycle is repeated for each amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin using a reagent cocktail, typically containing Trifluoroacetic acid (TFA).[5]

Protocol for Assessing Metabolic Stability

The incorporation of 3,5-difluorophenylalanine can enhance resistance to proteolytic degradation.[4] A general method to assess the metabolic stability of a peptide containing this modified amino acid involves incubation with human liver microsomes.

-

Preparation of Incubation Mixture : A reaction mixture is prepared containing the test peptide (e.g., at 1 µM) and human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in a phosphate buffer. This mixture is pre-incubated at 37°C for 5 minutes.[4]

-

Initiation of Reaction : The metabolic reaction is initiated by adding an NADPH regenerating system.[4]

-

Sample Analysis : Aliquots are taken at various time points and quenched with a solvent like acetonitrile containing an internal standard. The samples are then analyzed by LC-MS/MS to determine the rate of peptide degradation.[4]

References

Solubility of Fmoc-3,5-difluoro-D-phenylalanine: A Technical Guide

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-D-phenylalanine (Fmoc-3,5-difluoro-D-phenylalanine) is a fluorinated amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of non-canonical residues into peptides. The fluorine atoms on the phenyl ring can impart unique conformational constraints, enhance metabolic stability, and serve as probes for NMR studies. A critical parameter for its successful application in peptide synthesis is its solubility in the solvents commonly employed for coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and diminished purity of the final peptide product. This guide provides a comprehensive overview of the known solubility of this compound, protocols for its determination, and a workflow for its use in peptide synthesis.

Physicochemical Properties

| Property | Value |

| Synonyms | Fmoc-D-Phe(3,5-DiF)-OH, Fmoc-3,5-difluoro-D-Phe-OH |

| CAS Number | 205526-25-6[1] |

| Molecular Formula | C₂₄H₁₉F₂NO₄[1] |

| Molecular Weight | 423.41 g/mol [1][2] |

| Appearance | Off-white crystalline powder[1] |

| Melting Point | 150 - 155 °C[1] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, data for the L-enantiomer and parent compounds, combined with supplier information, provides a strong basis for solubility estimation. Enantiomers typically exhibit identical solubility in achiral solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200[2] | ~0.472 | Data for L-enantiomer; ultrasonic assistance may be required. Use of anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2][3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥ 10 | ≥ 0.024 | Confirmed soluble at 10 mg/mL for optical rotation measurements.[1] The parent compound, Fmoc-Phe-OH, is soluble at ~194 mg/mL, suggesting the actual solubility is significantly higher.[4] |

Qualitative and Estimated Solubility

The general solubility of Fmoc-amino acids is dictated by the hydrophobic Fmoc group and the specific side chain.[5] Based on the behavior of structurally similar compounds like Fmoc-Phe-OH and Fmoc-Phe(4-F)-OH, the following qualitative solubility can be inferred.[6][7]

| Solvent | General Solubility | Notes |

| Dichloromethane (DCM) | Soluble to Moderately Soluble | Often used in SPPS, but complete dissolution may require the addition of a co-solvent like DMF.[7] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | A common and effective solvent for SPPS with good solvating properties for Fmoc-amino acids.[6] |

| Tetrahydrofuran (THF) | Moderately Soluble | Can be used, sometimes in mixtures, but is generally less effective for achieving high concentrations compared to DMF or DMSO.[5] |

| Acetonitrile (ACN) | Sparingly Soluble | Generally not a primary choice for dissolving Fmoc-amino acids for coupling reactions. |

| Methanol (MeOH) | Sparingly Soluble | The polarity and protic nature of methanol limit the solubility of the largely hydrophobic Fmoc-amino acid. |

| Water | Sparingly Soluble[8] | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[5][8] |

Experimental Protocols

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocols outline common methods for determining the solubility of an Fmoc-amino acid.

Protocol 1: Gravimetric Method

This protocol provides a straightforward method for determining solubility by measuring the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound

-

Selected solvent (e.g., DMF, DCM, THF)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the initial mass of the vial.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) with a micropipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a new, pre-weighed, dry vial. Evaporate the solvent completely using a drying oven or vacuum desiccator.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

Protocol 2: HPLC-Based Method

This method offers higher precision and is suitable for a wider range of concentrations.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance, vortex mixer, centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and pellet the excess solid.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and generate a calibration curve by plotting peak area against concentration.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA). Detect the compound by UV absorbance (typically around 265 nm for the Fmoc group).

-

Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the handling and application of this compound.

Caption: Workflow for dissolving this compound for SPPS.

Caption: Impact of high solubility on the success of peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Phe-OH Novabiochem 35661-40-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

The Fluorine Advantage: A Technical Guide to Fluorinated Non-Canonical Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated non-canonical amino acids (fAAs) into peptides and proteins has emerged as a transformative tool in chemical biology, drug discovery, and materials science. The unique physicochemical properties of fluorine, the most electronegative element, bestow remarkable characteristics upon biomolecules when it replaces hydrogen or hydroxyl groups in amino acid side chains. This in-depth technical guide explores the core principles, experimental methodologies, and impactful applications of fAAs, providing researchers with the foundational knowledge to leverage the "fluorine advantage" in their work.

Fluorine's small van der Waals radius, similar to that of a hydrogen atom, allows for its seamless integration into protein structures with minimal steric perturbation.[1][2] However, its high electronegativity creates a strong C-F bond, leading to significant alterations in the electronic properties of the amino acid side chain.[3] These modifications can profoundly influence peptide and protein stability, folding, and intermolecular interactions.[4][5] This guide will delve into the synthesis of fAAs, their incorporation into polypeptides, and the advanced analytical techniques used to characterize the resulting fluorinated biomolecules.

Properties Conferred by Fluorination

The introduction of fluorine can modulate a range of properties critical for research and therapeutic applications:

-

Enhanced Thermal and Chemical Stability: Fluorination, particularly the introduction of trifluoromethyl groups, can significantly increase the thermal stability of proteins.[6] This is attributed to the high hydrophobicity of fluorinated side chains, which can lead to more favorable packing within the protein core.[1]

-

Increased Proteolytic Resistance: The steric and electronic effects of fluorine can hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[7]

-

Modulation of Binding Affinity: Fluorine can either increase or decrease the binding affinity of a peptide or protein for its ligand, depending on the specific interactions within the binding pocket. The electron-withdrawing nature of fluorine can alter hydrogen bonding capabilities and create novel non-covalent interactions.[4][8]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of amino acid side chains and peptide backbones, enabling the design of molecules with specific secondary structures.[9]

-

Unique Spectroscopic Probes: The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems. This allows for sensitive monitoring of protein conformation, dynamics, and ligand binding.[6][10][11]

Synthesis and Incorporation of Fluorinated Amino Acids

The accessibility of fAAs is crucial for their widespread use. While numerous fAAs are commercially available, researchers can also synthesize them through various organic chemistry methods.[12][13] The incorporation of these synthetic amino acids into peptides and proteins is primarily achieved through two key methodologies:

-

Solid-Phase Peptide Synthesis (SPPS): SPPS is the workhorse for the chemical synthesis of peptides containing fAAs.[14][15] The process involves the stepwise addition of amino acids, including the desired fAA, to a growing peptide chain anchored to a solid resin support.

-

Biosynthetic Incorporation: This in vivo approach utilizes the cell's translational machinery to incorporate fAAs into proteins.[13][16] This can be achieved using auxotrophic bacterial strains that cannot synthesize a particular natural amino acid, forcing them to incorporate a supplied fluorinated analog.[6] More advanced techniques involve the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to site-specifically incorporate an fAA in response to a nonsense or frameshift codon.[17]

Quantitative Data on the Effects of Fluorination

The impact of incorporating fAAs can be quantified through various biophysical and biochemical assays. The following tables summarize key data from the literature, providing a comparative overview of the effects of different fAAs on protein stability and enzyme kinetics.

| Fluorinated Amino Acid | Protein | Measurement | Quantitative Change | Reference(s) |

| Hexafluoroleucine (hFLeu) | de novo designed 4-helix bundle protein (α4H) | ΔG°fold | Increase from -18.0 kcal/mol to -27.6 kcal/mol | [18] |

| Pentafluorophenylalanine (Pff) | Protein G B1 domain | ΔΔG | -0.45 ± 0.20 kcal/mol | [4] |

| Hexafluoroleucine (Hfl) | Protein G B1 domain | ΔΔG | -0.43 ± 0.14 kcal/mol | [4] |

| 4,4,4-Trifluorovaline | Model Peptide | Proteolytic Resistance (Elastase) | Significant increase | [19] |

| (2S,4S)-5-Fluoroleucine | Model Peptide | Proteolytic Resistance (Trypsin) | Modest increase | [19] |

Table 1: Impact of Fluorinated Amino Acids on Protein Stability and Proteolytic Resistance.

| Fluorinated Amino Acid | Enzyme | Kinetic Parameter | Quantitative Change | Reference(s) |

| 3-Fluorophenylalanine | PvuII endonuclease | Activity | Two-fold increase | [20] |

| 2-Fluorophenylalanine | PvuII endonuclease | Activity | Decreased | [20] |

| 4-Fluorophenylalanine | PvuII endonuclease | Activity | Decreased | [20] |

| Trifluoromethyl-L-phenylalanine | E. coli transketolase (TK) | Thermal Stability (Tm) | 7.5 °C increase | [21] |

| 4-Fluoro-L-phenylalanine | E. coli transketolase (TK) | Aggregation at 50°C | Largely abolished | [21] |

Table 2: Impact of Fluorinated Amino Acids on Enzyme Activity and Stability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fAAs.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid

This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][22]

Materials:

-

Rink Amide resin

-

Fmoc-protected natural amino acids

-

Fmoc-protected fluorinated amino acid (Fmoc-fAA-OH)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-protected natural amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid, including the Fmoc-fAA-OH, until the desired peptide sequence is assembled.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Biosynthetic Incorporation of a Fluorinated Amino Acid in E. coli

This protocol describes a general method for the residue-specific incorporation of a fluorinated aromatic amino acid into a protein expressed in E. coli.[3][10]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9 medium)

-

Glucose (or other carbon source)

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Fluorinated amino acid (e.g., 4-fluorophenylalanine)

-

(Optional) Glyphosate to inhibit endogenous aromatic amino acid synthesis.

Procedure:

-

Inoculation: Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

-

Growth in Minimal Media: Inoculate a larger volume of minimal media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

(Optional) Inhibition of Aromatic Amino Acid Synthesis: If desired, add glyphosate to the culture to inhibit the shikimate pathway.

-

Addition of Fluorinated Amino Acid: Add the fluorinated amino acid to the culture medium to a final concentration of approximately 1 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours or overnight.

-

Harvesting: Harvest the cells by centrifugation.

-

Purification: Purify the fluorinated protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

-

Analysis: Confirm the incorporation of the fluorinated amino acid by mass spectrometry.

Protocol 3: ¹⁹F NMR Analysis of a Fluorinated Protein

This protocol provides a basic outline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein containing a fluorinated amino acid.[3][5]

Materials:

-

Purified fluorinated protein in a suitable NMR buffer (e.g., phosphate or Tris buffer in H₂O/D₂O).

-

NMR spectrometer equipped with a fluorine probe.

-

NMR tubes.

Procedure:

-

Sample Preparation: Prepare a sample of the fluorinated protein at a concentration typically ranging from 50 µM to 1 mM in the NMR buffer.

-

Spectrometer Setup: Tune and match the fluorine probe on the NMR spectrometer.

-

Acquisition Parameters: a. Set the spectrometer to the ¹⁹F frequency. b. Define the spectral width to encompass the expected chemical shift range of the fluorinated amino acid. c. Set the number of scans to achieve an adequate signal-to-noise ratio. d. Use a suitable relaxation delay (e.g., 1-2 seconds).

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Analyze the resulting ¹⁹F NMR spectrum to observe the chemical shifts, line widths, and intensities of the fluorine signals, which provide information about the local environment of the fluorinated residues.

Protocol 4: X-ray Crystallography of a Protein Containing a Fluorinated Amino Acid

This protocol outlines the general steps for determining the three-dimensional structure of a fluorinated protein by X-ray crystallography.[18]

Materials:

-

Highly purified and concentrated fluorinated protein.

-

Crystallization screens and reagents.

-

Crystallization plates (e.g., sitting drop or hanging drop).

-

Cryoprotectant.

-

X-ray source (synchrotron or in-house).

-

X-ray detector.

Procedure:

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to identify initial crystallization "hits."

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-ordered, single crystals suitable for X-ray diffraction.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest a crystal and soak it in a cryoprotectant solution before flash-cooling it in liquid nitrogen to prevent ice formation during data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data as the crystal is rotated.

-

Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-